molecular formula C20H23N3OS B12240685 2-[(3-Cyano-4,6-dimethylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide

2-[(3-Cyano-4,6-dimethylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide

Cat. No.: B12240685
M. Wt: 353.5 g/mol
InChI Key: MCCMXPUEXHTHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, dimethylpyridine, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The cyano group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl group. The final step involves the acylation of the amine group with 4-phenylbutan-2-yl acetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group and sulfanyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields of research .

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C20H23N3OS/c1-14-11-16(3)23-20(18(14)12-21)25-13-19(24)22-15(2)9-10-17-7-5-4-6-8-17/h4-8,11,15H,9-10,13H2,1-3H3,(H,22,24)

InChI Key

MCCMXPUEXHTHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC(C)CCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.